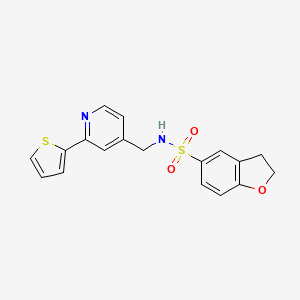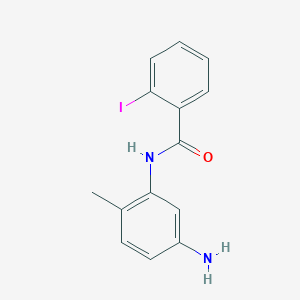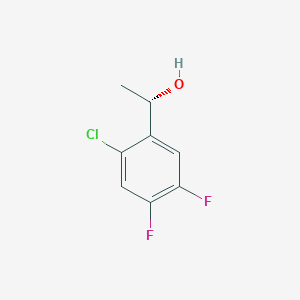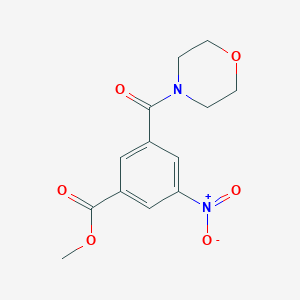
(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known by several other names, including URB597, KDS-4103, and Cyclohexylcarbamic acid 3'-[3-(methylamino)-3-oxopropenyl]-biphenyl-3-yl ester.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One-Pot Synthesis and Molecular Insights : Enaminones, structurally similar to the specified compound, have been synthesized through one-pot methods. These compounds, including (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one, have been characterized by NMR and single crystal X-ray diffraction techniques. Such compounds offer insights into their chemical features and intermolecular interactions, crucial for further applications in medicinal chemistry (Barakat et al., 2020).
Characterization of Structural Properties : Similar compounds, like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, have been synthesized and characterized, revealing details about their structural configuration and bonding patterns. This information is vital for understanding the chemical behavior and potential applications of these compounds (Johnson et al., 2006).
Anticonvulsant and Analgesic Activities
Anticonvulsant and Analgesic Properties : N-(E)-cinnamoyl (cinnamamide) derivatives of aminoalkanols, which share structural similarities with the specified compound, have shown promising anticonvulsant and analgesic activities. These compounds exhibit beneficial properties in various neurological disorder models, making them potential candidates for treating epilepsy and neuropathic pain (Gunia-Krzyżak et al., 2019).
Structure-Anticonvulsant Activity Studies : Studies on (E)-N-cinnamoyl aminoalkanols derivatives, similar to the compound , have indicated that specific substitutions in the phenyl ring significantly influence their anticonvulsant activity. This research provides insights into how structural modifications can enhance or reduce the effectiveness of these compounds in treating seizures (Gunia-Krzyżak et al., 2017).
Applications in Agriculture
- Herbicidal Activities : Related 2-cyano-3-methylaminoacrylates have been synthesized and shown to have potent herbicidal activities. Such compounds, including (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, indicate the potential of similar structures in developing novel herbicides (Wang et al., 2004).
Other Potential Applications
- Colorimetric Sensing and Molecular Conformational Analysis : Derivatives of N-(cyano(naphthalen-1-yl)methyl)benzamides, which are structurally related, have been studied for their colorimetric sensing of fluoride anions and molecular conformational behavior. This research underscores the versatility of these compounds in different scientific applications (Younes et al., 2020).
Propiedades
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-12-4-3-7-20(10-12)11-13(9-18)16(21)19-15-6-2-5-14(17)8-15/h2,5-6,8,11-12H,3-4,7,10H2,1H3,(H,19,21)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQLKTOLZKGLED-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)

![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2472729.png)

![3-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2472733.png)


![3-[(1H-Pyrrol-1-yl)methyl]aniline](/img/structure/B2472737.png)


![N-ethyl-6-methyl-2-[4-(2-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)

